Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}benzoate
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Overview
Description
Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}benzoate typically involves multiple steps, including the formation of the piperazine ring, benzylation, and subsequent coupling with the bromo-ethoxyphenyl moiety. Common reagents used in these reactions include bromine, ethyl alcohol, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism fully.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate
- Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-fluoro-4-ethoxyphenyl)carbonyl]amino}benzoate
Uniqueness
Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}benzoate is unique due to the presence of the bromo-ethoxyphenyl moiety, which may confer distinct chemical and biological properties compared to its chloro and fluoro analogs. These differences can influence its reactivity, binding affinity, and overall pharmacological profile.
Properties
Molecular Formula |
C28H30BrN3O4 |
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Molecular Weight |
552.5 g/mol |
IUPAC Name |
methyl 4-(4-benzylpiperazin-1-yl)-3-[(3-bromo-4-ethoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C28H30BrN3O4/c1-3-36-26-12-10-21(17-23(26)29)27(33)30-24-18-22(28(34)35-2)9-11-25(24)32-15-13-31(14-16-32)19-20-7-5-4-6-8-20/h4-12,17-18H,3,13-16,19H2,1-2H3,(H,30,33) |
InChI Key |
CKOGHWLEGQROAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC4=CC=CC=C4)Br |
Origin of Product |
United States |
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